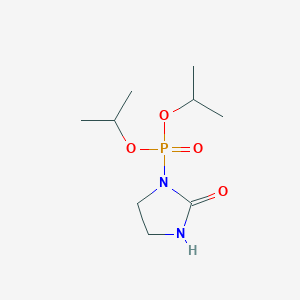![molecular formula C15H22N2OSi B14278770 2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole CAS No. 139975-85-2](/img/structure/B14278770.png)
2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Another method involves the reaction of a dicarbonyl compound with ammonium acetate and an aromatic aldehyde in the presence of a catalyst such as urea-ZnCl2. This reaction efficiently produces triaryl-1H-imidazoles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imidazole ring or the phenyl group.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazoles.
Aplicaciones Científicas De Investigación
2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound may be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenyl group and the trimethylsilyl-ethoxy moiety may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylimidazole: A simpler derivative with similar chemical properties.
1-Phenyl-2-trimethylsilylacetylene: Another compound with a trimethylsilyl group, used in different chemical reactions.
Uniqueness
2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole is unique due to the presence of both the phenyl group and the trimethylsilyl-ethoxy moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
139975-85-2 |
|---|---|
Fórmula molecular |
C15H22N2OSi |
Peso molecular |
274.43 g/mol |
Nombre IUPAC |
trimethyl-[2-[(2-phenylimidazol-1-yl)methoxy]ethyl]silane |
InChI |
InChI=1S/C15H22N2OSi/c1-19(2,3)12-11-18-13-17-10-9-16-15(17)14-7-5-4-6-8-14/h4-10H,11-13H2,1-3H3 |
Clave InChI |
PHFJKXFMZZQERT-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCOCN1C=CN=C1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,1'-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene}](/img/structure/B14278716.png)



![2-[3-(Hexylsulfanyl)propyl]phenol](/img/structure/B14278734.png)

![5,6,7,8-Tetramethylidene-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14278753.png)

methanone](/img/structure/B14278765.png)

